molecular formula C14H13NO2 B1295963 2-(4-Ethoxybenzoyl)pyridine CAS No. 32941-23-4

2-(4-Ethoxybenzoyl)pyridine

Cat. No.: B1295963
CAS No.: 32941-23-4
M. Wt: 227.26 g/mol
InChI Key: PNYIMMUCLUTXQE-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzoyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-ethoxybenzoyl group. It is widely used in scientific experiments due to its diverse properties and applicability in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-ethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Another method involves the use of a [4 + 2] cycloaddition reaction between 1-azadienes and 2-carbon π-components. This approach can be catalyzed by transition metals or proceed via a thermal pericyclic reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridines and benzoyl derivatives.

Scientific Research Applications

2-(4-Ethoxybenzoyl)pyridine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylpyridine
  • 2-(4-Methoxybenzoyl)pyridine
  • 2-(4-Chlorobenzoyl)pyridine

Uniqueness

2-(4-Ethoxybenzoyl)pyridine is unique due to the presence of the ethoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoylpyridine derivatives and can lead to different properties and applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIMMUCLUTXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186593
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32941-23-4
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, p-ethoxyphenyl 2-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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